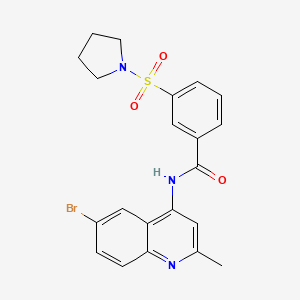
N-(6-bromo-2-methylquinolin-4-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
Übersicht
Beschreibung
N-(6-bromo-2-methylquinolin-4-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a chemical compound that has been studied for its potential use in scientific research. It is a small molecule that has shown promise in various fields of study, including biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of N-(6-bromo-2-methylquinolin-4-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide involves the inhibition of tankyrase activity. Tankyrase is an enzyme that adds poly(ADP-ribose) chains to target proteins, leading to their degradation or modification. Inhibition of tankyrase activity by this compound leads to stabilization of target proteins, such as Axin and TRF1, which are involved in Wnt signaling and telomere maintenance, respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various cell lines and animal models. Inhibition of tankyrase activity by this compound has been shown to lead to decreased Wnt signaling and telomere elongation, as well as increased DNA damage response and apoptosis in cancer cells. In addition, this compound has been shown to have anti-fibrotic effects in animal models of liver and lung fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(6-bromo-2-methylquinolin-4-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide in lab experiments is its specificity for tankyrase inhibition. This compound has been shown to have minimal off-target effects, making it a useful tool compound for studying the role of tankyrase in various cellular processes. However, one limitation of using this compound is its low solubility in aqueous solutions, which may require the use of organic solvents or other solubilization methods.
Zukünftige Richtungen
There are several future directions for research involving N-(6-bromo-2-methylquinolin-4-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide. One area of interest is the development of more potent and selective tankyrase inhibitors for use in cancer therapy and other diseases. In addition, the role of tankyrase in other cellular processes, such as DNA repair and metabolism, is an area of active research. Finally, the use of this compound as a tool compound for studying the function of tankyrase in various biological systems is an area of ongoing investigation.
Wissenschaftliche Forschungsanwendungen
N-(6-bromo-2-methylquinolin-4-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide has been studied for its potential use as a tool compound in various fields of scientific research. It has been shown to inhibit the activity of a protein called tankyrase, which is involved in various cellular processes such as telomere maintenance, Wnt signaling, and mitosis. Tankyrase inhibitors, including this compound, have been studied for their potential use in cancer therapy, as well as in other diseases such as fibrosis and diabetes.
Eigenschaften
IUPAC Name |
N-(6-bromo-2-methylquinolin-4-yl)-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O3S/c1-14-11-20(18-13-16(22)7-8-19(18)23-14)24-21(26)15-5-4-6-17(12-15)29(27,28)25-9-2-3-10-25/h4-8,11-13H,2-3,9-10H2,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMROOMFQYDKBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



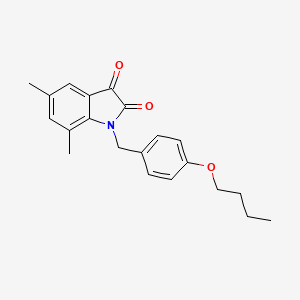
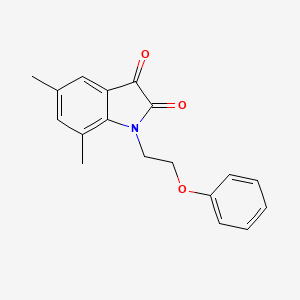
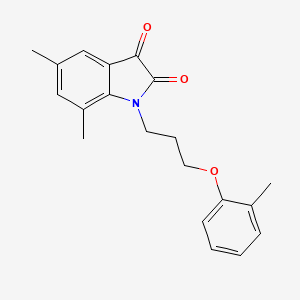
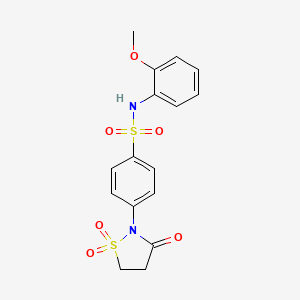
![N-[3-({[4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B3315977.png)
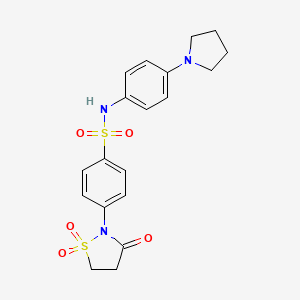
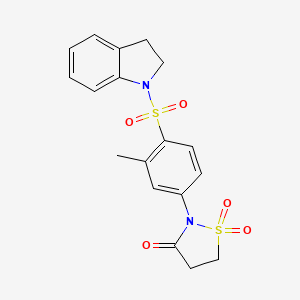
![N-[3-({[4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B3315987.png)
![Methyl[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]amine](/img/structure/B3315998.png)

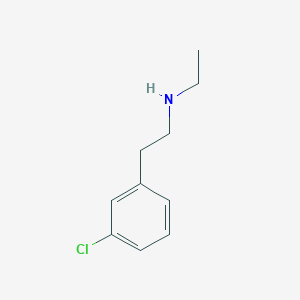


![6-Bromoimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B3316037.png)